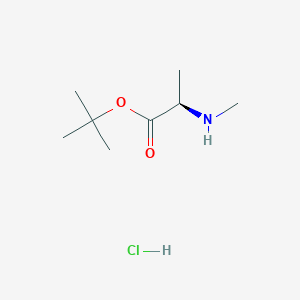

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

描述

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS: 405513-14-6) is a chiral amino ester derivative with the molecular formula C₈H₁₇NO₂·HCl and a molecular weight of 195.69 g/mol . This compound features a methylamino group at the second carbon of the propanoate backbone, a tert-butyl ester protecting group, and a hydrochloride counterion. It is widely employed as a synthetic intermediate in pharmaceutical research, particularly in peptide chemistry and prodrug development, due to its stereochemical purity (R-configuration) and stability under diverse reaction conditions .

属性

IUPAC Name |

tert-butyl (2R)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716943 | |

| Record name | tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405513-14-6 | |

| Record name | tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the esterification of ®-2-amino-2-methylpropanoic acid with tert-butyl alcohol, followed by the introduction of a methylamino group. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification and amination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: ®-tert-Butyl 2-(methylamino)propanoate hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: The compound can be reduced to yield primary or secondary amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Production of primary or secondary amines.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

科学研究应用

Scientific Research Applications

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride has a wide range of applications across several domains:

Organic Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis .

- Chiral Synthesis : Its chiral nature allows for the production of enantiomerically pure compounds, essential for studying biological systems .

Medicinal Chemistry

- Pharmaceutical Development : The compound plays a vital role in developing pharmaceuticals, especially those targeting neurological disorders .

- Biologically Active Compounds : It is utilized in synthesizing various biologically active compounds, contributing to drug discovery and development processes .

Biological Studies

- Enzyme Interaction Studies : this compound is employed in studying enzyme-substrate interactions, aiding in understanding metabolic pathways .

- Mechanism of Action Research : While it does not have a defined mechanism itself, it can act as a substrate or inhibitor for enzymes, influencing biological pathways .

Industrial Applications

- Production of Fine Chemicals : The compound is utilized in producing fine chemicals and specialty materials, enhancing its commercial viability .

Case Study 1: Synthesis of Chiral Peptides

A study demonstrated the use of this compound as an intermediate in synthesizing chiral peptides that exhibit specific biological activities. The study highlighted how the chirality of the compound facilitated the development of peptides with enhanced binding affinity to target receptors, showcasing its importance in drug design.

Case Study 2: Neurological Disorder Drug Development

Research has shown that derivatives of this compound are effective in developing drugs aimed at treating neurological disorders. These derivatives were synthesized to explore their interactions with neurotransmitter receptors, leading to potential therapeutic candidates for conditions like Alzheimer's disease.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Building block for complex organic molecules; chiral synthesis |

| Medicinal Chemistry | Intermediate for pharmaceuticals; development of biologically active compounds |

| Biological Studies | Enzyme interaction studies; research on mechanisms of action |

| Industrial Applications | Production of fine chemicals; specialty materials |

作用机制

The mechanism of action of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s methylamino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride and related compounds:

Key Differences and Implications

Substituent Effects: The methylamino group in the target compound offers moderate nucleophilicity, making it suitable for acylations or alkylations in peptide coupling . In contrast, the cyclopropylmethylamino group in [CAS 1909327-88-3] introduces steric hindrance and conformational rigidity, which may enhance metabolic stability in drug candidates .

Protection Strategies :

- The tert-butyl ester in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions. By comparison, Boc-protected amines (e.g., [CAS 79513-35-2]) require stronger acids (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive substrates .

Applications :

- The target compound is primarily used in chiral synthesis of small-molecule APIs (Active Pharmaceutical Ingredients) due to its R-configuration .

- [CAS 1909327-88-3] is utilized in material science for designing polymers with tailored thermal stability, leveraging its cyclopropane ring .

- [CAS 3403-25-6], a phenylalanine derivative, is employed in peptide mimetics requiring aromatic residues for bioactivity .

Reactivity and Stability

- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like [CAS 79513-35-2], which may require organic solvents for reactions .

- Steric Effects : The tert-butyl group in all compounds shields reactive sites, but the cyclopropylmethyl group in [CAS 1909327-88-3] further reduces undesired side reactions in crowded molecular environments .

生物活性

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral derivative of the amino acid alanine, primarily utilized in organic synthesis, particularly in medicinal chemistry and peptide synthesis. This compound's biological activity is significant due to its role as a precursor for various bioactive molecules.

- IUPAC Name : tert-butyl (2R)-2-(methylamino)propanoate

- Molecular Formula : C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- CAS Number : 405513-14-6

The compound's chirality allows for the synthesis of enantiomerically pure compounds, which are essential in pharmacological applications where stereochemistry can influence biological activity.

While this compound does not exhibit a defined mechanism of action on its own, it serves as a building block for synthesizing peptides and other compounds that do. The biological activity of these derivatives often depends on their structure and interactions with specific biological targets. For instance, it can facilitate the formation of peptides that may exhibit antimicrobial or anticancer properties.

In Vitro Studies

-

Peptide Synthesis : The compound has been utilized to create various peptides that demonstrate specific biological activities. These include:

- Antimicrobial peptides that inhibit bacterial growth.

- Anticancer peptides that induce apoptosis in cancer cells.

-

Cellular Interaction : Research indicates that derivatives synthesized from this compound can interact with cellular receptors and enzymes, leading to significant biological effects. For example, studies have shown:

- Inhibition of certain kinases involved in cell proliferation.

- Modulation of signaling pathways related to inflammation and cancer progression.

Case Studies

- A study demonstrated the synthesis of a peptide derived from this compound, which exhibited micromolar inhibition against a specific cancer target, HSET (KIFC1). This inhibition was linked to the induction of multipolar mitotic spindles in centrosome-amplified human cancer cells, leading to increased cell death rates .

Applications in Drug Development

The compound is increasingly recognized for its potential applications in drug development due to its ability to form complex structures with desired biological activities. Its utility extends to:

- Medicinal Chemistry : As a precursor for creating new therapeutic agents.

- Peptide Chemistry : In the design of novel peptides with tailored biological functions.

Summary Table of Biological Activities

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the ester or methylamino groups. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic or neutral medium | Oxo derivatives (e.g., ketones) | Moderate | |

| Chromium trioxide | Aqueous H₂SO₄ | Carboxylic acid derivatives | 60–75% |

Mechanistic Insight :

-

Oxidation of the ester group typically yields carboxylic acids or ketones, depending on the reagent strength.

-

The methylamino group may oxidize to a nitroso or nitro derivative under harsh conditions.

Example :

In a study using CrO₃/H₂SO₄, the ester moiety was converted to a carboxylic acid, followed by decarboxylation to yield tert-butylamine derivatives .

Reduction Reactions

Reduction targets the ester or amine functionalities:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | Primary alcohol derivatives | 80–90% | |

| Sodium borohydride | Methanol, RT | Secondary alcohols (limited scope) | 40–50% |

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol while preserving the methylamino group.

-

Selective reduction of the ester without affecting the amine requires controlled stoichiometry .

Example :

Reduction with LiAlH₄ in THF produced (R)-2-(methylamino)propanol, a key intermediate in peptide synthesis .

Substitution Reactions

The methylamino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C | Azido derivatives | 65–70% | |

| Thiols (e.g., PhSH) | Basic conditions | Thioether derivatives | 50–60% |

Mechanistic Insight :

-

The methylamino group acts as a leaving group in SN2 reactions, forming substituted amines or heterocycles.

-

Steric hindrance from the tert-butyl group limits reactivity in bulky nucleophiles .

Example :

Reaction with benzyl chloride under basic conditions yielded tert-butyl 2-(benzylamino)propanoate, a precursor for chiral ligands .

Side Reactions and Challenges

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Common routes involve coupling tert-butyl esters with methylamino precursors under anhydrous conditions. For example, tert-butyl chloro derivatives (e.g., 2-Chloro-2-methylpropane, as in ) can react with methylamino-propanate intermediates. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroester), using catalysts like TCEP () to prevent disulfide formation, and maintaining temperatures between 0–5°C to minimize side reactions. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves stereochemistry and confirms tert-butyl (δ ~1.4 ppm) and methylamino (δ ~2.8 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~222.1) and fragmentation patterns.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1740 cm⁻¹) and ammonium (N-H, ~2500–3000 cm⁻¹) stretches. Cross-validate with reference standards (e.g., impurity analysis in ) .

Q. How should researchers handle hygroscopic intermediates during synthesis to prevent hydrolysis?

- Methodological Answer : Use Schlenk-line techniques under inert gas (N₂/Ar), store intermediates in desiccators with P₂O₅, and employ anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves. Monitor water content via Karl Fischer titration (<50 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR data for this compound across different studies?

- Methodological Answer :

- Solvent Effects : Compare data in identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- pH Adjustment : Protonation of the amino group shifts chemical shifts; use buffered NMR samples (pH 4–5).

- Paramagnetic Additives : Add EDTA to chelate metal impurities affecting relaxation times.

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and compare with computational models (e.g., DFT-predicted shifts) .

Q. What methodologies are recommended for assessing the enantiomeric purity of this compound in complex mixtures?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (85:15) + 0.1% TFA. Monitor retention times (R-enantiomer: ~12.5 min; S-enantiomer: ~14.2 min) at 220 nm.

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15° to +18° for R-enantiomer in methanol).

- Circular Dichroism (CD) : Compare λmax at 205–210 nm for enantiomeric excess (ee) quantification .

Q. How can researchers design stability studies to evaluate degradation pathways under accelerated conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Analyze via HPLC-MS to identify degradation products (e.g., tert-butyl ester hydrolysis to carboxylic acid).

- Oxidative Stress : Treat with 3% H₂O₂ for 24 hours; monitor N-methyl group oxidation.

- Photostability : Use ICH Q1B conditions (1.2 million lux-hours UV) to assess isomerization .

Q. What experimental strategies mitigate low yields in large-scale synthesis of the R-enantiomer?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for enantioselective coupling.

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to racemize undesired enantiomers.

- Process Optimization : Implement Design of Experiments (DoE) to optimize parameters (pH, solvent polarity, mixing rate) .

Data Analysis & Contradiction Resolution

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., de-esterified derivatives).

- Protein Binding Assays : Measure affinity to serum albumin (via SPR, as in ) to explain reduced in vivo efficacy.

- Dose-Response Modeling : Apply Hill equations to reconcile potency differences .

Q. What statistical approaches validate reproducibility in batch-to-batch synthesis?

- Methodological Answer :

- Multivariate Analysis (PCA) : Compare FTIR, NMR, and HPLC data across batches to detect outliers.

- Control Charts : Monitor critical quality attributes (CQAs) like enantiomeric excess and residual solvents.

- t-Tests/ANOVA : Assess significance of yield variations (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。